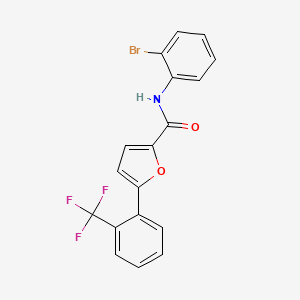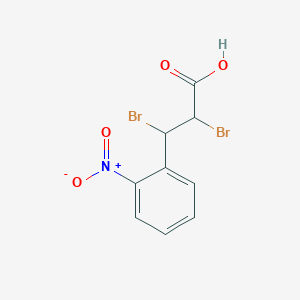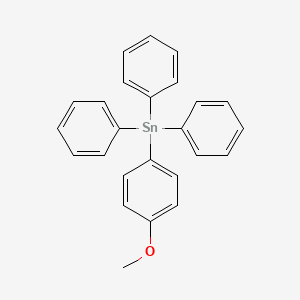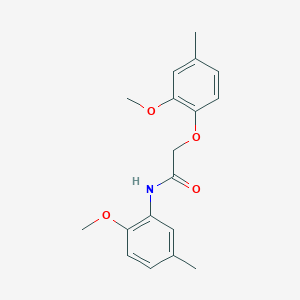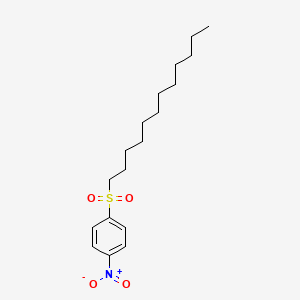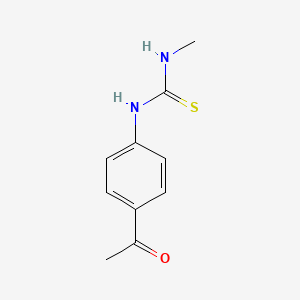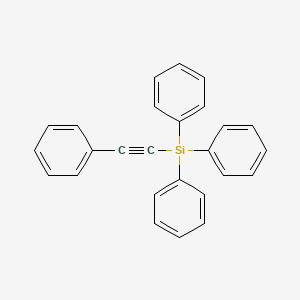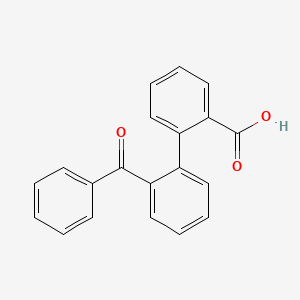
4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one is an organic compound that features a cyclohexene ring substituted with a benzenesulfonyl group and a 3-oxobutyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the reaction of cyclohex-2-en-1-one with benzenesulfonyl chloride in the presence of a base such as pyridine. The reaction proceeds via nucleophilic substitution, where the sulfonyl chloride group is replaced by the benzenesulfonyl group.
Another synthetic route involves the alkylation of cyclohex-2-en-1-one with 3-oxobutyl bromide in the presence of a strong base such as sodium hydride. This reaction results in the formation of the desired product through the addition of the 3-oxobutyl group to the cyclohexene ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The benzenesulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Compounds with substituted functional groups.
Applications De Recherche Scientifique
4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to the modulation of biochemical pathways. For example, its potential antimicrobial activity could be due to the inhibition of bacterial enzymes, while its anticancer properties might involve the induction of apoptosis in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Benzenesulfonyl)cyclohex-2-en-1-one: Lacks the 3-oxobutyl group.
4-(3-Oxobutyl)cyclohex-2-en-1-one: Lacks the benzenesulfonyl group.
4-(Benzenesulfonyl)-4-(2-oxopropyl)cyclohex-2-en-1-one: Contains a 2-oxopropyl group instead of a 3-oxobutyl group.
Uniqueness
4-(Benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one is unique due to the presence of both the benzenesulfonyl and 3-oxobutyl groups, which confer distinct chemical and biological properties
Propriétés
Numéro CAS |
81842-42-4 |
|---|---|
Formule moléculaire |
C16H18O4S |
Poids moléculaire |
306.4 g/mol |
Nom IUPAC |
4-(benzenesulfonyl)-4-(3-oxobutyl)cyclohex-2-en-1-one |
InChI |
InChI=1S/C16H18O4S/c1-13(17)7-10-16(11-8-14(18)9-12-16)21(19,20)15-5-3-2-4-6-15/h2-6,8,11H,7,9-10,12H2,1H3 |
Clé InChI |
HCOSXZKXMFYADZ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CCC1(CCC(=O)C=C1)S(=O)(=O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


